ONO 1603

Beschreibung

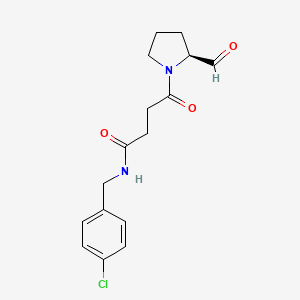

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H19ClN2O3 |

|---|---|

Molekulargewicht |

322.78 g/mol |

IUPAC-Name |

N-[(4-chlorophenyl)methyl]-4-[(2S)-2-formylpyrrolidin-1-yl]-4-oxobutanamide |

InChI |

InChI=1S/C16H19ClN2O3/c17-13-5-3-12(4-6-13)10-18-15(21)7-8-16(22)19-9-1-2-14(19)11-20/h3-6,11,14H,1-2,7-10H2,(H,18,21)/t14-/m0/s1 |

InChI-Schlüssel |

KGDFDVHLEYUZLN-AWEZNQCLSA-N |

SMILES |

C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |

Kanonische SMILES |

C1CC(N(C1)C(=O)CCC(=O)NCC2=CC=C(C=C2)Cl)C=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ONO1603; ONO 1603; ONO-1603 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ONO-1603: A Technical Deep Dive into its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data surrounding ONO-1603, a potential therapeutic agent for neurodegeneration. The information presented herein is based on available scientific literature and is intended for an audience with a background in neuroscience and pharmacology. While ONO-1603 showed promise in early studies, it is important to note that the developmental focus of Ono Pharmaceutical has since shifted to newer compounds, such as ONO-2020, for neurodegenerative diseases.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

ONO-1603 is characterized as a potent inhibitor of prolyl endopeptidase (PEP), a serine protease that has been implicated in the processing of neuropeptides and the degradation of proline-containing peptides.[1] The inhibition of PEP is the primary proposed mechanism through which ONO-1603 exerts its neuroprotective effects.

Downstream Cellular and Molecular Effects

Preclinical studies have illuminated several key downstream effects of ONO-1603, suggesting a multi-faceted approach to combating neurodegeneration.

Attenuation of Apoptosis and Suppression of GAPDH Overexpression

In primary cultures of rat cerebral cortical and cerebellar granule cells, ONO-1603 demonstrated a significant ability to delay age-induced apoptosis.[2] A key molecular correlate of this neuroprotection was the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] Overexpression of GAPDH has been linked to neuronal apoptosis, and by mitigating this, ONO-1603 appears to directly interfere with a critical cell death pathway.[2]

Modulation of Muscarinic Acetylcholine Receptors

ONO-1603 has been shown to influence the cholinergic system, a key pathway in memory and cognition that is compromised in Alzheimer's disease. The compound was found to increase the mRNA levels of the m3-muscarinic acetylcholine receptor (mAChR) in differentiating rat cerebellar granule neurons.[3] Furthermore, it stimulated mAChR-mediated phosphoinositide turnover, suggesting an enhancement of cholinergic signaling.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of ONO-1603.

| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |

| Potency | ~300x more potent than THA | - | [2] |

| Maximal Protective Effect | 0.03 µM | 10 µM | [2] |

| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [2] |

| Neuronal Toxicity | Non-toxic at concentrations up to 100 µM | Severe neurotoxicity at ≥30 µM | [2] |

| Parameter | Effect of ONO-1603 (at 0.03 µM) | Reference |

| Neuronal Survival & Neurite Outgrowth | Markedly promoted | [3] |

| [3H]N-methylscopolamine binding to mAChRs | Enhanced | [3] |

| m3-mAChR mRNA levels | Increased | [3] |

| mAChR-mediated phosphoinositide turnover | Stimulated | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of ONO-1603 and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for ONO-1603.

Caption: Generalized experimental workflow for ONO-1603 evaluation.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of ONO-1603, as inferred from the available literature.

Primary Neuronal Cell Culture and Treatment

-

Cell Source: Cerebral cortices and cerebella were dissected from rat embryos.

-

Culture Conditions: Cells were cultured in appropriate media, with some experiments utilizing media containing 15 mM KCl to promote neuronal differentiation and survival.[3]

-

Induction of Apoptosis: For studies on age-induced apoptosis, cultures were maintained for over two weeks without medium changes or glucose supplementation to induce cell death.[2]

-

ONO-1603 Treatment: ONO-1603 was added to the culture medium at various concentrations (typically in the range of 0.01 µM to 100 µM) to assess its effects.[2]

Assessment of Neuroprotection

-

Morphological Analysis: Neuronal morphology and viability were assessed using standard histological stains such as Toluidine blue and fluorescence-based live/dead assays with fluorescein diacetate and propidium iodide.[2]

-

Apoptosis Assay (DNA Laddering): DNA was extracted from cultured neurons and analyzed by agarose gel electrophoresis to detect the characteristic "ladder" pattern indicative of apoptotic DNA fragmentation.[2]

Mechanistic Assays

-

Gene Expression Analysis: Total RNA was extracted from cells, and the levels of specific mRNAs, such as GAPDH and m3-mAChR, were quantified using techniques like Northern blotting or RT-qPCR.[2][3]

-

Protein Analysis: The accumulation of GAPDH protein in the particulate fraction of cultured neurons was assessed, likely through Western blotting.[2]

-

Receptor Binding Assay: The binding of ligands to muscarinic acetylcholine receptors was quantified using radiolabeled compounds like [3H]N-methylscopolamine.[3]

-

Signal Transduction Assay (Phosphoinositide Turnover): The functional activity of mAChRs was determined by measuring the accumulation of inositol phosphates, a downstream second messenger, in response to receptor stimulation.[3]

Conclusion

ONO-1603 demonstrated significant neuroprotective potential in preclinical models through a dual mechanism involving the suppression of GAPDH-mediated apoptosis and the enhancement of cholinergic signaling. Its high potency and low toxicity in these early studies were promising. However, the lack of publicly available clinical trial data for ONO-1603 and the current focus of Ono Pharmaceutical on ONO-2020, an epigenetic modulator for Alzheimer's disease, suggest that the clinical development of ONO-1603 may not have progressed.[4][5][6][7] Nevertheless, the preclinical findings for ONO-1603 provide valuable insights into potential therapeutic strategies for neurodegenerative diseases.

References

- 1. ONO-1603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ONO-2020 by Ono Pharmaceutical for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]

- 5. ONO 2020 - AdisInsight [adisinsight.springer.com]

- 6. A Study of ONO-2020 in Participants With Mild to Moderate Alzheimer's Disease [clinicaltrials.stanford.edu]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

ONO-1603: A Technical Overview of its Prolyl Endopeptidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a cytosolic serine protease that plays a significant role in the maturation and degradation of various neuropeptides and peptide hormones. By cleaving peptide bonds on the C-terminal side of proline residues, PEP modulates the activity of signaling molecules such as substance P, vasopressin, and thyrotropin-releasing hormone. Due to its involvement in neurological and physiological processes, PEP has emerged as a therapeutic target for a range of disorders, including neurodegenerative diseases and cognitive impairment. This technical guide provides a comprehensive overview of the prolyl endopeptidase inhibitory activity of ONO-1603, summarizing available data, outlining experimental methodologies, and visualizing associated pathways.

Core Inhibitory Activity of ONO-1603

Data Presentation

The current body of research highlights the biological efficacy of ONO-1603 in cellular models, demonstrating its neuroprotective capabilities at a concentration of 0.03 µM.[1][2] This concentration is where its maximal protective effect against age-induced apoptosis in cultured central nervous system neurons is observed.[3] Although direct enzyme kinetic data is not available, this biological endpoint underscores the potent nature of ONO-1603 as a PEP inhibitor.

| Parameter | Value | Context | Source |

| Maximal Protective Concentration | 0.03 µM | Neuroprotection in cultured cerebellar granule cells | [1][2] |

| Therapeutic Potential | Anti-dementia | Investigated for its potential in treating dementia | [3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of ONO-1603 is the direct inhibition of prolyl endopeptidase. The downstream effects of this inhibition are linked to the preservation of neuropeptides that are substrates for PEP, leading to the activation of neuroprotective signaling pathways.

Prolyl Endopeptidase Inhibition

Prolyl endopeptidase is known to degrade a variety of bioactive peptides. By inhibiting PEP, ONO-1603 is presumed to increase the local concentrations and prolong the signaling of these peptides.

Neuroprotective Signaling Pathways

The neuroprotective effects of ONO-1603 are associated with the activation of pro-survival signaling cascades. One of the key observed downstream effects is the enhancement of cholinergic neurotransmission.[1] ONO-1603 has been shown to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA and stimulate mAChR-mediated signaling pathways.[1][2]

Experimental Protocols

Detailed experimental protocols for the assessment of ONO-1603's inhibitory activity on prolyl endopeptidase are not explicitly available in the reviewed literature. However, a general methodology for a fluorometric assay for PEP activity is described, which can be adapted for inhibitor screening.

General Prolyl Endopeptidase Activity Assay (Fluorometric)

This protocol is based on the cleavage of a synthetic fluorogenic substrate.

Materials:

-

Enzyme: Purified prolyl endopeptidase (e.g., from porcine brain).

-

Substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).

-

Inhibitor: ONO-1603.

-

Buffer: Tris-HCl buffer (pH 7.5).

-

Reaction Termination Solution: Acetic acid solution.

-

Instrumentation: Fluorometer.

Procedure:

-

Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in Tris-HCl buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of ONO-1603 in the assay buffer.

-

Reaction Mixture: In a microplate well, combine the prolyl endopeptidase solution and a specific concentration of ONO-1603 (or buffer for control). Pre-incubate for a defined period at 37°C.

-

Initiate Reaction: Add the Z-Gly-Pro-AMC substrate to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration.

-

Terminate Reaction: Stop the reaction by adding the acetic acid solution.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) using a fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of ONO-1603 compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

ONO-1603 is a potent inhibitor of prolyl endopeptidase, exhibiting significant neuroprotective effects in cellular models. While direct quantitative measures of its inhibitory constant are not widely published, its biological efficacy at low nanomolar concentrations points to a strong interaction with its target enzyme. The proposed mechanism of action involves the stabilization of neuropeptides, leading to the activation of pro-survival signaling pathways, such as the m3-muscarinic acetylcholine receptor pathway. The provided general experimental protocol for PEP activity assays can serve as a foundation for researchers seeking to further characterize the inhibitory kinetics of ONO-1603 and similar compounds. Further research is warranted to elucidate the precise kinetic parameters of ONO-1603 and to fully map the downstream signaling cascades responsible for its therapeutic potential.

References

- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-1603: A Technical Overview of its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-1603 is a potent and specific prolyl endopeptidase (PREP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies. This document provides an in-depth technical guide on the core neuroprotective properties of ONO-1603, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways. The primary mechanism of action for ONO-1603 appears to be multifaceted, involving the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and the upregulation of m3-muscarinic acetylcholine receptor (m3-mAChR) mRNA, leading to enhanced neuronal survival and neurite outgrowth.

Core Neuroprotective and Neurotrophic Effects

ONO-1603 has been shown to exert significant neuroprotective effects in primary cultures of rat cerebellar granule neurons. At a concentration of 0.03 µM, ONO-1603 markedly promotes neuronal survival and enhances neurite outgrowth.[1] Comparatively, ONO-1603 is approximately 300 times more potent than tetrahydroaminoacridine (THA), another compound with neuroprotective properties. Furthermore, ONO-1603 exhibits a wider therapeutic window and lower toxicity than THA.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on ONO-1603.

| Parameter | Compound | Concentration | Observation | Reference |

| Neuronal Survival & Neurite Outgrowth | ONO-1603 | 0.03 µM | Markedly promoted | [1] |

| Potency Comparison | ONO-1603 vs. THA | 0.03 µM vs. 10 µM (Maximal protective effect) | ONO-1603 is ~300x more potent | [2] |

| Toxicity Comparison | ONO-1603 vs. THA | 100 µM vs. ≥30 µM | ONO-1603 is non-toxic at high concentrations, while THA shows severe neurotoxicity | [2] |

| m3-mAChR mRNA Levels | ONO-1603 | 0.03 µM | Increased | [1] |

| GAPDH Overexpression | ONO-1603 | Not specified | Robustly suppressed | [2] |

Proposed Mechanism of Action

The neuroprotective effects of ONO-1603 are believed to be mediated through two primary pathways: the suppression of GAPDH overexpression and the enhancement of cholinergic signaling through the upregulation of m3-mAChR.

Suppression of GAPDH Overexpression

Overexpression of GAPDH has been implicated in neuronal apoptosis.[2] ONO-1603 robustly suppresses this overexpression, thereby inhibiting the apoptotic cascade.[2] The precise mechanism by which prolyl endopeptidase inhibition by ONO-1603 leads to the downregulation of GAPDH is not yet fully elucidated.

Enhancement of Cholinergic Signaling

ONO-1603 increases the messenger RNA (mRNA) levels of the m3-muscarinic acetylcholine receptor (m3-mAChR).[1] This receptor is coupled to Gq proteins and its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This signaling cascade is crucial for neuronal function and survival.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of ONO-1603

Caption: Proposed signaling pathway for the neuroprotective effects of ONO-1603.

Experimental Workflow for Assessing Neuroprotection

Caption: General experimental workflow for evaluating the neuroprotective effects of ONO-1603.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for studying the effects of ONO-1603.

Primary Culture of Rat Cerebellar Granule Neurons

-

Dissection and Dissociation: Cerebella are dissected from 7-day-old Sprague-Dawley rat pups. The tissue is minced and incubated in a trypsin-EDTA solution to dissociate the cells.

-

Plating: The dissociated cells are plated on poly-L-lysine coated culture dishes or multi-well plates at a desired density.

-

Culture Medium: Cells are maintained in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics. To inhibit the proliferation of non-neuronal cells, cytosine arabinoside is added to the culture medium 24 hours after plating.

-

ONO-1603 Treatment: ONO-1603 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at the desired final concentration (e.g., 0.03 µM). Control cultures receive the vehicle alone.

Neuronal Survival and Viability Assays

-

Morphological Assessment:

-

After treatment, cells are fixed with paraformaldehyde.

-

For general morphology and viability, cells can be stained with Toluidine Blue or a combination of Fluorescein Diacetate (stains live cells green) and Propidium Iodide (stains dead cells red).

-

Stained cells are visualized under a microscope, and the number of viable neurons is counted in multiple fields of view for each condition.

-

-

Biochemical Assessment (DNA Laddering for Apoptosis):

-

DNA is extracted from treated and control cells.

-

The DNA is run on an agarose gel.

-

Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments.

-

Neurite Outgrowth Assessment

-

Imaging: After the treatment period, images of the neuronal cultures are captured using a phase-contrast or fluorescence microscope.

-

Quantification:

-

Manual Tracing: The length of neurites of individual neurons is traced and measured using image analysis software.

-

Automated Analysis: Specialized software can be used to automatically detect and measure neurite length, number of branches, and other morphological parameters.

-

-

Data Analysis: The average neurite length and other parameters are calculated for each treatment group and compared to the control group.

Quantification of m3-mAChR mRNA

-

RNA Extraction: Total RNA is isolated from the cultured neurons using standard methods (e.g., TRIzol reagent).

-

Northern Blot Analysis:

-

A specific amount of total RNA is separated by gel electrophoresis and transferred to a nylon membrane.

-

The membrane is hybridized with a radiolabeled cDNA probe specific for m3-mAChR mRNA.

-

The signal intensity is detected by autoradiography and quantified using densitometry. The results are typically normalized to a housekeeping gene (e.g., actin).

-

Quantification of GAPDH Protein

-

Protein Extraction: Cells are lysed, and the protein concentration is determined.

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with a primary antibody specific for GAPDH, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The results are often normalized to a loading control protein (e.g., β-actin).

-

Conclusion

ONO-1603 is a promising neuroprotective agent with a distinct mechanism of action involving the modulation of GAPDH and cholinergic signaling pathways. The preclinical data strongly support its potential as a therapeutic candidate for neurodegenerative diseases. Further research is warranted to fully elucidate the intricate signaling cascades initiated by ONO-1603 and to translate these promising preclinical findings into clinical applications.

References

- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of ONO-1603 on the M3-Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known effects of ONO-1603 on the M3-muscarinic acetylcholine receptor (M3R). The information is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and cellular signaling pathways.

Core Concepts and Background

The M3-muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating the effects of acetylcholine in the central and peripheral nervous systems. Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

ONO-1603 is a novel prolyl endopeptidase inhibitor that has been investigated for its potential as an anti-dementia drug. Research indicates that its neuroprotective and neurotrophic effects may be, in part, mediated through its influence on the M3-muscarinic acetylcholine receptor system.

Quantitative Data on ONO-1603's Effect on the M3 Receptor

The available literature indicates that ONO-1603 has a modulatory effect on the M3 receptor system. While specific binding affinities (Ki, IC50) and functional potencies (EC50, Emax) for ONO-1603 at the M3 receptor are not extensively detailed in the provided search results, key findings on its impact on receptor expression and downstream signaling have been reported.

Table 1: Summary of ONO-1603's Effects on the M3-Muscarinic Receptor System in Rat Cerebellar Granule Neurons

| Parameter | Effect of ONO-1603 (0.03 µM) | Methodological Approach | Reference |

| M3-mAChR mRNA Levels | Increased | Not specified | [1] |

| [3H]N-methylscopolamine Binding | Enhanced | Radioligand Binding Assay | [1] |

| Phosphoinositide Turnover | Stimulated | Functional Assay | [1] |

Experimental Protocols

The following sections detail the likely methodologies used to ascertain the effects of ONO-1603 on the M3-muscarinic receptor, based on standard practices in the field.

Radioligand Binding Assay for M3 Receptor

This protocol is designed to assess the effect of ONO-1603 on the binding of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), to the M3 receptor. An enhancement in binding, as reported for ONO-1603, could suggest an increase in receptor number (Bmax) or a change in ligand affinity (Kd).

Objective: To determine if ONO-1603 modulates the binding characteristics of [3H]NMS to M3 receptors in a cellular preparation.

Materials:

-

Cultured rat cerebellar granule neurons or a cell line expressing the M3 receptor.

-

ONO-1603

-

[3H]N-methylscopolamine ([3H]NMS)

-

Atropine (for determining non-specific binding)

-

Binding Buffer (e.g., PBS with 0.1% BSA)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Culture and Treatment: Culture rat cerebellar granule neurons to the desired density. Treat the cells with ONO-1603 (e.g., 0.03 µM) or vehicle for a specified period (e.g., 24-48 hours).

-

Membrane Preparation (Optional but recommended for binding assays):

-

Harvest the cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Reaction:

-

In a series of tubes, add a constant amount of cell membrane preparation.

-

Add increasing concentrations of [3H]NMS to determine saturation binding, or a single concentration of [3H]NMS for competition assays.

-

For non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a parallel set of tubes.

-

Add ONO-1603 or vehicle to the respective tubes.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Termination of Binding:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [3H]NMS and analyze using non-linear regression to determine Bmax and Kd values.

-

Compare the Bmax and Kd values between ONO-1603-treated and vehicle-treated groups.

-

Phosphoinositide Turnover Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of M3 receptor activation via the Gq/PLC pathway. Stimulation of phosphoinositide turnover by ONO-1603 indicates an agonistic or positive modulatory effect on the M3 receptor signaling cascade.

Objective: To determine if ONO-1603 stimulates the production of inositol phosphates through the M3 receptor.

Materials:

-

Cultured rat cerebellar granule neurons or a cell line expressing the M3 receptor.

-

ONO-1603

-

[3H]myo-inositol

-

Lithium chloride (LiCl) solution

-

Agonist (e.g., carbachol, as a positive control)

-

Antagonist (e.g., atropine, as a negative control)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Cell Labeling:

-

Plate the cells and allow them to adhere.

-

Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Assay Initiation:

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

-

Cell Treatment:

-

Add ONO-1603 at the desired concentration (e.g., 0.03 µM).

-

Include control wells with vehicle, a known M3 agonist (e.g., carbachol), and an antagonist (e.g., atropine) to confirm the involvement of muscarinic receptors.

-

Incubate for a specific time period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding a solution like ice-cold trichloroacetic acid (TCA).

-

Collect the soluble fraction containing the inositol phosphates.

-

-

Isolation of Inositol Phosphates:

-

Apply the soluble fraction to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free [3H]myo-inositol.

-

Elute the total inositol phosphates with a high concentration of formate.

-

-

Quantification:

-

Add the eluate to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the results as the amount of radioactivity (e.g., disintegrations per minute, DPM) per well or normalized to protein content.

-

Compare the levels of inositol phosphate accumulation in ONO-1603-treated cells to vehicle-treated cells.

-

Signaling Pathways and Experimental Workflows

M3-Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the M3-muscarinic receptor. ONO-1603 is shown to have a positive modulatory effect on this pathway, leading to increased M3R mRNA and enhanced downstream signaling.

Caption: M3-Muscarinic Receptor Signaling Pathway and the Influence of ONO-1603.

Experimental Workflow for Assessing ONO-1603's Effect on M3 Receptor Function

The diagram below outlines a typical experimental workflow for investigating the effects of a compound like ONO-1603 on M3 receptor function, from cell culture to data analysis.

Caption: Workflow for Investigating ONO-1603's Effect on M3 Receptor Function.

Conclusion

The available evidence suggests that ONO-1603 positively modulates the M3-muscarinic acetylcholine receptor system. It has been shown to increase the expression of M3R mRNA and enhance downstream signaling through the phosphoinositide pathway in neuronal cells.[1] These actions may contribute to its observed neuroprotective and neurotrophic effects. Further research is warranted to fully elucidate the direct binding characteristics and functional potency of ONO-1603 at the M3 receptor, which will be crucial for understanding its mechanism of action and potential therapeutic applications. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Structural Analysis of ONO-1603: A Prolyl Endopeptidase Inhibitor for Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of neuropeptides and peptide hormones involved in memory and cognitive functions. This document provides a comprehensive structural and functional analysis of ONO-1603, detailing its chemical properties, the architecture of its molecular target, its mechanism of action, and its effects on neuronal signaling pathways. This guide is intended to serve as a technical resource for researchers in neuropharmacology and drug development, offering detailed experimental insights and a summary of key quantitative data.

Chemical and Physical Properties of ONO-1603

ONO-1603, with the chemical name (2S)-1-[(4-chlorobenzyl)carbamoyl]-N-(oxomethyl)pyrrolidine-2-carboxamide, is a small molecule inhibitor designed for high affinity and specificity towards prolyl endopeptidase. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C16H19ClN2O3 |

| Molecular Weight | 322.79 g/mol |

| SMILES | Clc1ccc(CNC(=O)CCC(=O)N2CCC[C@H]2C=O)cc1 |

| CAS Number | 117427-00-6 |

The Molecular Target: Prolyl Endopeptidase (PEP)

Prolyl endopeptidase (PEP) is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. The crystal structure of PEP reveals a unique two-domain architecture: a catalytic domain and a β-propeller domain.[1][2]

-

Catalytic Domain: This domain possesses a classic α/β-hydrolase fold and contains the catalytic triad (Ser-Asp-His) essential for its enzymatic activity.[2]

-

β-Propeller Domain: Composed of seven β-sheets arranged in a cylindrical fashion, this domain acts as a gatekeeper, restricting access of large peptides to the active site located at the interface of the two domains.[2][3]

The binding of substrates and inhibitors to PEP follows an induced-fit mechanism .[4] In its native state, the enzyme exists in an open conformation. Upon ligand binding, a significant conformational change occurs, leading to the closure of the two domains. This movement properly orients the catalytic residues for catalysis and secures the ligand in the active site.[4][5]

Mechanism of Action and Binding Interactions of ONO-1603

While a specific crystal structure of ONO-1603 complexed with PEP is not publicly available, the binding mode can be inferred from the structures of other PEP inhibitors. ONO-1603, as a prolyl endopeptidase inhibitor, is designed to interact with the active site of PEP, preventing the cleavage of its natural substrates. The pyrrolidine-2-carbaldehyde moiety of ONO-1603 is a key feature, as the aldehyde group can form a covalent yet reversible hemiacetal with the active site serine residue (Ser-533 in Myxococcus xanthus PEP), effectively inactivating the enzyme.[3]

The binding of inhibitors to PEP involves extensive non-covalent interactions within the P1, P2, and P3 pockets of the active site.[3] The proline-like ring of the inhibitor typically stacks against a tryptophan residue (Trp595), and hydrogen bonds are formed with residues such as Tyr473 and Asn555.[6] The chlorobenzyl group of ONO-1603 likely occupies a hydrophobic pocket, contributing to its high affinity and specificity.

Neuroprotective Effects and Signaling Pathways

ONO-1603 has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies.[7] It promotes neuronal survival, enhances neurite outgrowth, and is being investigated as a potential therapeutic agent for dementia.[7][8]

Modulation of Cholinergic Signaling

A key aspect of ONO-1603's mechanism is its ability to enhance cholinergic neurotransmission. Studies have shown that ONO-1603 increases the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR) and stimulates its downstream signaling pathway.[7] The m3-mAChR is a Gq-protein coupled receptor.[9][10] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal function and survival.[11]

References

- 1. Characterization and crystal structure of prolyl endopeptidase from abalone (Haliotis discus hannai) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. researchgate.net [researchgate.net]

ONO-1603: A Technical Whitepaper on its Potential as an Alzheimer's Disease Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-1603, a novel prolyl endopeptidase (PREP) inhibitor, has demonstrated significant neuroprotective and neurotrophic properties in preclinical studies, suggesting its potential as a therapeutic agent for Alzheimer's disease. This document provides an in-depth technical overview of ONO-1603, consolidating available data on its mechanism of action, key experimental findings, and relevant methodologies. The core therapeutic hypotheses center on its ability to mitigate age-induced neuronal apoptosis through the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and to enhance cholinergic neurotransmission via the m3-muscarinic acetylcholine receptor (m3-mAChR) signaling pathway. While early research was promising, ONO-1603 did not advance to clinical trials for Alzheimer's disease. This guide serves as a comprehensive resource for researchers interested in the scientific underpinnings of ONO-1603 and the broader field of PREP inhibition for neurodegenerative disorders.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A key area of investigation in AD therapeutics has been the modulation of various enzymatic pathways and neurotransmitter systems. ONO-1603 emerged as a compound of interest due to its potent inhibition of prolyl endopeptidase (PREP), an enzyme implicated in the metabolism of neuropeptides and protein processing. The preclinical development of ONO-1603 focused on its potential to protect neurons from age-related degeneration and to bolster cholinergic signaling, a system known to be compromised in AD.

Mechanism of Action

The therapeutic potential of ONO-1603 in the context of Alzheimer's disease is attributed to a dual mechanism of action:

-

Neuroprotection via Suppression of GAPDH Overexpression: ONO-1603 has been shown to delay age-induced apoptosis in central nervous system neurons.[1] This neuroprotective effect is mediated by the robust suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and the subsequent accumulation of GAPDH protein in the particulate fraction of neurons.[1] Overexpression of GAPDH has been linked to neuronal apoptosis, and by inhibiting this process, ONO-1603 promotes neuronal survival.[1]

-

Enhancement of Cholinergic Neurotransmission: ONO-1603 exhibits effects similar to the anti-dementia drug tetrahydroaminoacridine (THA) by enhancing cholinergic signaling.[2][3] It achieves this by increasing the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR) and stimulating the mAChR-mediated phosphoinositide turnover signaling pathway.[2][3] This leads to improved neuronal function and survival.

Quantitative Data

The following tables summarize the available quantitative data for ONO-1603 from preclinical studies.

Table 1: In Vitro Efficacy and Potency of ONO-1603

| Parameter | Value | Cell Type | Notes |

| Maximal Protective Concentration | 0.03 µM | Rat Cerebellar Granule Cells | Concentration at which the maximal protective effect against age-induced apoptosis was observed.[1] |

| Protective Concentration Range | 0.03 - 1 µM | Rat Cerebellar and Cerebral Neurons | ONO-1603 demonstrated a wide protective range compared to a narrow effective range for THA (3-10 µM).[1] |

| Relative Potency | ~300 times more potent than THA | Rat Cerebellar and Cerebral Neurons | Based on the concentrations required for maximal neuroprotective effects.[1] |

| Neuronal Toxicity | Non-toxic up to 100 µM | Rat Cerebellar and Cerebral Neurons | In contrast, THA showed severe neurotoxicity at concentrations ≥30 µM.[1] |

Table 2: Effects of ONO-1603 on Cholinergic Signaling

| Parameter | Observation | Cell Type |

| m3-mAChR mRNA Levels | Increased | Differentiating Rat Cerebellar Granule Neurons |

| mAChR-mediated Phosphoinositide Turnover | Stimulated | Differentiating Rat Cerebellar Granule Neurons |

| Neuronal Survival | Markedly Promoted | Differentiating Rat Cerebellar Granule Neurons |

| Neurite Outgrowth | Enhanced | Differentiating Rat Cerebellar Granule Neurons |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of ONO-1603. These protocols are based on the available literature and standard laboratory practices.

Primary Neuronal Cell Culture

-

Cell Type: Primary cultures of rat cerebral cortical and cerebellar granule cells.[1]

-

Dissociation: Tissues are enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

Plating: Cells are plated on poly-L-lysine coated culture dishes or coverslips.

-

Culture Medium: Basal Medium Eagle (BME) supplemented with serum and a mitosis inhibitor (e.g., cytosine arabinoside) to ensure high purity of neuronal cultures. For studies on differentiating neurons, a medium containing 15 mM KCl is used.[2]

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. For age-induced apoptosis studies, cultures are maintained for over two weeks without medium changes or glucose supplementation to induce apoptosis.[1]

Assessment of Neuroprotection (Age-Induced Apoptosis)

-

Drug Treatment: ONO-1603 is added to the culture medium at various concentrations (e.g., 0.03 µM for maximal effect).

-

Morphological Analysis:

-

Toluidine Blue Staining: Cells are fixed and stained with toluidine blue to assess neuronal morphology and identify apoptotic bodies.

-

Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining: Live cells are stained with FDA (green fluorescence), while dead or dying cells with compromised membranes are stained with PI (red fluorescence).

-

-

Biochemical Analysis:

-

DNA Laddering Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This is visualized as a "ladder" on an agarose gel.

-

Cell Lysis: Neurons are harvested and lysed to release cellular contents, including DNA.

-

DNA Extraction: DNA is extracted from the lysate using phenol-chloroform or a commercial kit.

-

Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The DNA is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.

-

-

Analysis of Cholinergic Signaling

-

Measurement of m3-mAChR mRNA Levels:

-

RNA Extraction: Total RNA is extracted from cultured neurons treated with ONO-1603.

-

Northern Blot Analysis or RT-qPCR: The expression level of m3-mAChR mRNA is quantified.

-

-

Phosphoinositide Turnover Assay:

-

Labeling: Neurons are pre-incubated with [3H]-myo-inositol to label the phosphoinositide pools.

-

Stimulation: Cells are stimulated with a muscarinic agonist in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction and Quantification: The accumulation of [3H]-inositol phosphates is measured by ion-exchange chromatography and liquid scintillation counting.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathways affected by ONO-1603.

Clinical Development Status

Extensive searches of clinical trial registries and pharmaceutical development pipelines have not yielded any evidence of ONO-1603 entering clinical trials for Alzheimer's disease. It appears that the clinical development of prolyl endopeptidase inhibitors for this indication by Ono Pharmaceutical Co., Ltd. has shifted to other compounds, such as ONO-2020, which is currently in Phase 2 clinical trials for Alzheimer's disease. The preclinical data on ONO-1603, while promising, may not have translated into a clinical development program for Alzheimer's disease.

Conclusion

ONO-1603 is a prolyl endopeptidase inhibitor with well-documented neuroprotective and neurotrophic effects in preclinical models of neurodegeneration. Its dual mechanism of action, involving the suppression of GAPDH-mediated apoptosis and the enhancement of m3-mAChR-mediated cholinergic signaling, provided a strong rationale for its investigation as a potential therapeutic for Alzheimer's disease. Although ONO-1603 did not progress to clinical trials for this indication, the data generated from its preclinical evaluation continue to be of significant value to the scientific community. The experimental models and mechanistic insights from the study of ONO-1603 can inform the development of new therapeutic strategies targeting neuronal survival and cholinergic function in neurodegenerative diseases. This technical guide provides a comprehensive summary of the foundational research on ONO-1603 for scientists and researchers in the field of neuropharmacology and drug discovery.

References

- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In Vitro Neuroprotective Effects of ONO-1603 Against Neuronal Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of ONO-1603, a potent prolyl endopeptidase inhibitor, on neuronal apoptosis. The information presented herein is curated from peer-reviewed scientific literature to support further research and development in the field of neurodegenerative diseases.

Core Findings: ONO-1603's Anti-Apoptotic Properties

ONO-1603 has demonstrated significant neuroprotective capabilities in preclinical in vitro models. It effectively delays age-induced apoptosis in primary cultures of rat cerebral and cerebellar neurons.[1] A key mechanism underlying this protection is the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, a factor implicated in neuronal apoptosis.[1] Furthermore, ONO-1603 has been shown to promote neuronal survival and neurite outgrowth, highlighting its potential as a therapeutic agent for neurodegenerative conditions.[2]

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of ONO-1603 have been quantified in comparison to tetrahydroaminoacridine (THA), another compound investigated for anti-dementia properties.

| Compound | Maximal Protective Concentration (µM) | Effective Protective Range (µM) | Relative Potency vs. THA | Neuronal Toxicity |

| ONO-1603 | 0.03[1] | 0.03 - 1[1] | ~300x more potent[1] | Non-toxic up to 100 µM[1] |

| THA | 10[1] | 3 - 10[1] | - | Severe neurotoxicity at ≥30 µM[1] |

Signaling Pathways Modulated by ONO-1603

ONO-1603 exerts its anti-apoptotic effects through the modulation of specific intracellular signaling pathways. A primary mechanism involves the inhibition of prolyl endopeptidase, leading to the downstream suppression of GAPDH overexpression. Additionally, ONO-1603 has been observed to influence muscarinic acetylcholine receptor signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro effects of ONO-1603 on neuronal apoptosis.

Primary Neuronal Cell Culture and Induction of Apoptosis

This protocol describes the establishment of primary neuronal cultures and the induction of age-related apoptosis, a model used in the initial characterization of ONO-1603.

Materials:

-

E16-E18 Sprague-Dawley rat embryos (for cerebral cortical or cerebellar granule cells)

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

ONO-1603 (dissolved in a suitable vehicle, e.g., DMSO)

Procedure:

-

Isolate cerebral cortices or cerebella from embryonic rat brains in chilled dissection medium.

-

Mince the tissue and enzymatically dissociate using a papain dissociation system according to the manufacturer's instructions.

-

Gently triturate the cell suspension to obtain single cells.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated culture vessels at a desired density in pre-warmed plating medium.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

For age-induced apoptosis, maintain the cultures for over 14 days without changing the medium or supplementing with glucose.[1]

-

Treat the neuronal cultures with varying concentrations of ONO-1603 or vehicle control at the beginning of the culture period or at a specified time point before the induction of apoptosis.

References

- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ONO-1603: A Prolyl Endopeptidase Inhibitor for Dementia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on ONO-1603, a potent prolyl endopeptidase (PEP) inhibitor investigated for its therapeutic potential in dementia. Due to the limited publicly available in vivo data for ONO-1603, this document also incorporates representative methodologies and findings from other well-characterized PEP inhibitors to provide a broader context for its potential preclinical development path.

Core Mechanism of Action

ONO-1603 is a small molecule inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in the pathophysiology of neurodegenerative diseases.[1] Increased PEP activity has been observed in the hippocampus of preclinical models of Alzheimer's disease, suggesting that its inhibition may be a viable therapeutic strategy.[2]

The neuroprotective effects of ONO-1603 are believed to be mediated through multiple pathways:

-

Suppression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Overexpression: In cultured central nervous system neurons, ONO-1603 has been shown to delay age-induced apoptosis by suppressing the overexpression of GAPDH, a protein implicated in neuronal cell death.[3]

-

Modulation of Muscarinic Acetylcholine Receptors: ONO-1603 has been found to increase the mRNA levels of the m3-muscarinic acetylcholine receptor (mAChR) in differentiating rat cerebellar granule neurons. This action is significant as the cholinergic system is crucial for learning and memory, and its dysfunction is a hallmark of Alzheimer's disease.[4]

In Vitro Preclinical Data

In vitro studies have demonstrated the neuroprotective and neurotrophic potential of ONO-1603.

Neuroprotective Efficacy

| Cell Type | Experimental Model | ONO-1603 Concentration | Key Findings | Reference |

| Rat Cerebral Cortical and Cerebellar Granule Neurons | Age-induced apoptosis in culture | 0.03 - 1 µM | - Delays age-induced apoptosis- Suppresses overexpression of GAPDH mRNA and protein | [3] |

| Differentiating Rat Cerebellar Granule Neurons | Culture in 15 mM KCl-containing media | 0.03 µM | - Promotes neuronal survival and neurite outgrowth- Enhances binding to mAChRs- Increases m3-mAChR mRNA levels- Stimulates mAChR-mediated phosphoinositide turnover | [4] |

Comparative Potency

A study comparing ONO-1603 to tetrahydroaminoacridine (THA), an acetylcholinesterase inhibitor, highlighted the high potency and wide therapeutic window of ONO-1603 in vitro.

| Compound | Maximal Protective Concentration | Protective Range | Neurotoxicity | Reference |

| ONO-1603 | 0.03 µM | 0.03 - 1 µM | Non-toxic up to 100 µM | [3] |

| THA | 10 µM | 3 - 10 µM | Severe neurotoxicity at ≥30 µM | [3] |

In Vivo Preclinical Studies (Representative Methodologies)

While specific in vivo studies on ONO-1603 in dementia models are not extensively available in the public domain, the following experimental protocols, based on studies with other PEP inhibitors like JTP-4819, can be considered representative for evaluating such compounds.

Animal Models

-

Aged Rodents: Aged rats or mice are used to model age-associated cognitive decline. These animals naturally exhibit impairments in learning and memory tasks.

-

Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is administered to rodents to induce a transient amnesic state, mimicking the cholinergic deficit seen in Alzheimer's disease.

-

Transgenic Mouse Models of Alzheimer's Disease: Mice genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 or 5XFAD models, develop age-dependent amyloid plaques and cognitive deficits. The Tg2576 mouse model, which shows increased hippocampal PEP activity, is also a relevant model.[2]

Experimental Protocol: Cognitive Assessment in a Scopolamine-Induced Amnesia Model

This workflow outlines a typical experiment to assess the efficacy of a PEP inhibitor in reversing scopolamine-induced memory impairment.

Dosing and Administration

Based on preclinical studies with other orally active PEP inhibitors, a potential dose range for in vivo efficacy studies in rodents could be between 1 and 10 mg/kg, administered via oral gavage.

Signaling Pathways

Proposed Neuroprotective Mechanism of ONO-1603

This diagram illustrates the proposed signaling pathway through which ONO-1603 exerts its neuroprotective effects based on in vitro findings.

Conclusion

References

- 1. ONO-1603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of ONO-1603: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-1603 is a novel, potent prolyl endopeptidase (PEP) inhibitor that has demonstrated significant neuroprotective and neurotrophic properties in preclinical studies. Its mechanism of action extends beyond PEP inhibition, encompassing the modulation of cholinergic pathways and the suppression of apoptotic cascades. This technical guide provides a comprehensive overview of the pharmacological profile of ONO-1603, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways.

Introduction

ONO-1603, chemically identified as (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde, emerged as a promising candidate for the treatment of neurodegenerative disorders, particularly those associated with dementia.[1] Its primary pharmacological target is prolyl endopeptidase, a serine protease involved in the metabolism of several neuropeptides and peptide hormones. However, the therapeutic potential of ONO-1603 appears to stem from a multifaceted mechanism of action that includes enhancement of cholinergic neurotransmission and prevention of neuronal apoptosis.[1][2] This document serves as a technical resource, consolidating the available preclinical data on ONO-1603 to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the key in vitro efficacy and safety data for ONO-1603.

Table 1: In Vitro Neuroprotective Activity of ONO-1603 in Cultured Rat Neurons

| Parameter | Value | Cell Type | Notes | Reference |

| Maximal Protective Effect | 0.03 µM | Cerebellar Granule Cells | Concentration at which the most significant delay in age-induced apoptosis was observed. | [1] |

| Protective Concentration Range | 0.03 - 1 µM | Cerebral and Cerebellar Neurons | The concentration range over which ONO-1603 effectively delayed age-induced apoptosis. | [1] |

| Comparative Potency | ~300x more potent than THA | Cerebral and Cerebellar Neurons | Based on the maximal protective effect concentrations (ONO-1603: 0.03 µM vs. THA: 10 µM). | [1] |

THA: Tetrahydroaminoacridine

Table 2: In Vitro Safety Profile of ONO-1603

| Parameter | Value | Cell Type | Notes | Reference |

| Neuronal Toxicity | Non-toxic up to 100 µM | Cerebral and Cerebellar Neurons | In contrast, THA showed severe neurotoxicity at ≥30 µM. | [1] |

Mechanism of Action

ONO-1603 exerts its neuroprotective and neurotrophic effects through a dual mechanism:

3.1. Enhancement of Cholinergic Signaling

ONO-1603 has been shown to positively modulate the cholinergic system, which is crucial for cognitive functions. At a concentration of 0.03 µM, ONO-1603 was found to:

-

Increase the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR).[2]

-

Stimulate m3-mAChR-mediated phosphoinositide turnover.[2]

-

Enhance [3H]N-methylscopolamine binding to mAChRs, indicating an increase in receptor density or affinity.[2]

These actions suggest that ONO-1603 can amplify cholinergic signals, a pathway known to be impaired in Alzheimer's disease.

3.2. Suppression of Apoptotic Pathways

A key neuroprotective mechanism of ONO-1603 is its ability to counteract neuronal apoptosis. This is achieved through the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Overexpression of GAPDH has been implicated in neuronal apoptosis induced by various insults. By inhibiting this overexpression, ONO-1603 effectively delays age-induced cell death in cultured neurons.[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which ONO-1603 exerts its pharmacological effects.

Caption: Proposed mechanism of ONO-1603 on the cholinergic signaling pathway.

References

- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ONO-1603: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1603 is a potent and selective prolyl endopeptidase (PEP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies. Investigated as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, ONO-1603 has been shown to promote neuronal survival, enhance neurite outgrowth, and modulate key signaling pathways involved in neuronal health and function.[1][2] Its mechanism of action is primarily attributed to the inhibition of PEP, which in turn influences multiple downstream cellular processes, including the stimulation of m3-muscarinic acetylcholine receptor (m3-mAChR) signaling and the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression associated with apoptosis.[1][2]

These application notes provide detailed protocols for the use of ONO-1603 in primary neuronal cell culture experiments, including methods for assessing its effects on neuronal survival, neurite outgrowth, and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of ONO-1603 in neuronal cell culture models.

Table 1: Neuroprotective Efficacy of ONO-1603

| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |

| Maximal Protective Concentration | 0.03 µM | 10 µM | [2] |

| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [2] |

| Potency vs. THA | ~300 times more potent | - | [2] |

| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [2] |

Table 2: Biological Effects of ONO-1603 in Cerebellar Granule Neurons

| Effect | Concentration | Observation | Reference |

| Neuronal Survival | 0.03 µM | Markedly promoted | [1] |

| Neurite Outgrowth | 0.03 µM | Markedly enhanced | [1] |

| m3-mAChR mRNA Levels | 0.03 µM | Increased | [1] |

| mAChR-mediated Phosphoinositide Turnover | 0.03 µM | Stimulated | [1] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of ONO-1603

The neuroprotective effects of ONO-1603 are mediated through a complex signaling cascade. As a prolyl endopeptidase inhibitor, ONO-1603 is thought to indirectly modulate multiple downstream pathways. One of the key pathways involves the enhancement of cholinergic neurotransmission through the m3-muscarinic acetylcholine receptor. Additionally, ONO-1603 has been shown to suppress the overexpression of GAPDH, a protein implicated in neuronal apoptosis.

Caption: Signaling pathway of ONO-1603.

Experimental Workflow for Assessing Neuroprotective Effects

A typical experimental workflow to evaluate the neuroprotective effects of ONO-1603 in primary neuronal cultures involves several key stages, from cell isolation and culture to treatment and subsequent analysis of neuronal health.

Caption: Experimental workflow for ONO-1603.

Experimental Protocols

Primary Cerebellar Granule Neuron Culture

This protocol is adapted for the culture of primary rat cerebellar granule neurons, a common model for studying the effects of ONO-1603.[1][2]

Materials:

-

Postnatal day 7-8 Sprague-Dawley rat pups

-

Dissection medium (e.g., HBSS)

-

Enzyme solution (e.g., Trypsin-EDTA)

-

Plating medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.

-

Poly-L-lysine coated culture plates/coverslips

Procedure:

-

Euthanize rat pups in accordance with institutional guidelines.

-

Dissect cerebella in cold dissection medium.

-

Mince the tissue and incubate in enzyme solution at 37°C for 15 minutes.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Seed the cells onto poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm².

-

Incubate at 37°C in a humidified 5% CO2 atmosphere.

-

After 24 hours, add a mitotic inhibitor (e.g., cytosine arabinoside, 10 µM final concentration) to prevent glial proliferation.

ONO-1603 Treatment

Materials:

-

ONO-1603 stock solution (e.g., 10 mM in DMSO)

-

Culture medium

Procedure:

-

Prepare working solutions of ONO-1603 by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.01 µM, 0.03 µM, 0.1 µM, 1 µM).

-

For neuroprotection studies against age-induced apoptosis, add ONO-1603 to the cultures after a specified period in vitro (e.g., 2 weeks without medium change).[2]

-

For studies on neurite outgrowth and m3-mAChR signaling, ONO-1603 can be added to the cultures 24 hours after plating.[1]

-

Incubate the cells with ONO-1603 for the desired experimental duration.

Assessment of Neuronal Survival (Fluorescein Diacetate/Propidium Iodide Staining)

This method distinguishes between live (green fluorescence) and dead (red fluorescence) cells.

Materials:

-

Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)

-

Propidium iodide (PI) stock solution (1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a working staining solution by diluting FDA (1:1000) and PI (1:1000) in PBS.

-

Remove the culture medium from the cells and wash gently with PBS.

-

Add the FDA/PI staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.

-

Visualize the cells under a fluorescence microscope using appropriate filters for green and red fluorescence.

-

Count the number of live and dead cells in multiple random fields to determine the percentage of neuronal survival.

Assessment of Neurite Outgrowth

This protocol involves immunostaining for a neuronal marker to visualize and quantify neurites.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Assessment of Apoptosis (DNA Laddering Analysis)

This biochemical assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

-

Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

TE buffer

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in lysis buffer and incubate at 37°C for 1 hour.

-

Add RNase A and incubate for another hour at 37°C.

-

Add Proteinase K and incubate overnight at 50°C.

-

Perform DNA extraction using phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol and wash the pellet.

-

Resuspend the DNA pellet in TE buffer.

-

Quantify the DNA concentration.

-

Load equal amounts of DNA onto an agarose gel.

-

Perform electrophoresis to separate the DNA fragments.

-

Stain the gel with ethidium bromide and visualize the DNA under UV light. A characteristic ladder-like pattern indicates apoptosis.[2]

References

- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-1603: Application and Protocols in Preclinical Dementia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-1603 is an investigational compound that has demonstrated neuroprotective properties in preclinical studies. As a prolyl endopeptidase inhibitor, it is being explored for its therapeutic potential in neurodegenerative conditions, including dementia. This document provides an overview of the available data on ONO-1603 and outlines protocols for its application in animal models of dementia, based on established experimental paradigms.

Note: The following protocols are based on common practices in preclinical dementia research. Specific details regarding the in vivo application of ONO-1603, such as optimal dosage and administration routes in animal models, are not extensively available in publicly accessible literature. Researchers should perform dose-response studies to determine the optimal, non-toxic, and effective dose for their specific animal model and experimental design.

Mechanism of Action

ONO-1603 exhibits its neuroprotective effects through multiple mechanisms. In vitro studies have shown that it can delay age-induced apoptosis (programmed cell death) in cultured central nervous system neurons.[1] A key mechanism is the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in neuronal apoptosis.[1] Furthermore, ONO-1603 has been observed to promote neuronal survival and neurite outgrowth and to enhance the binding to muscarinic acetylcholine receptors (mAChRs), specifically increasing the mRNA levels of the m3 subtype.[2] This suggests a potential to modulate the cholinergic system, which is known to be impaired in Alzheimer's disease.

Data Presentation

Currently, there is a lack of publicly available quantitative data from in vivo studies of ONO-1603 in animal models of dementia. The primary research highlights its effects in cell culture.

Table 1: In Vitro Efficacy of ONO-1603

| Parameter | Model System | Key Findings | Reference |

| Neuroprotection | Primary cultures of rat cerebral and cerebellar neurons | Delays age-induced apoptosis.[1] | [1] |

| Potency | Primary cultures of rat cerebral and cerebellar neurons | Approximately 300 times more potent than tetrahydroaminoacridine (THA). Maximal protective effect at 0.03 µM.[1] | [1] |

| Safety Range | Primary cultures of rat cerebral and cerebellar neurons | Wide protective range of 0.03 to 1 µM; non-toxic at concentrations up to 100 µM.[1] | [1] |

| Neuronal Health | Differentiating rat cerebellar granule neurons | Promotes neuronal survival and neurite outgrowth.[2] | [2] |

| Receptor Modulation | Differentiating rat cerebellar granule neurons | Enhances binding to mAChRs and increases m3-mAChR mRNA levels.[2] | [2] |

Experimental Protocols

The following are detailed protocols for two common animal models of dementia that could be utilized to evaluate the efficacy of ONO-1603.

Scopolamine-Induced Amnesia Model (Rat or Mouse)

This model is widely used to screen for compounds that can reverse cholinergic-deficit-induced memory impairment, a key feature of Alzheimer's disease.

Materials:

-

ONO-1603

-

Scopolamine hydrobromide

-

Vehicle for ONO-1603 (e.g., saline, distilled water, or a solution with a low percentage of DMSO)

-

Saline solution (0.9% NaCl)

-

Experimental animals (e.g., male Wistar rats or C57BL/6 mice)

-

Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze, Passive Avoidance box)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Provide ad libitum access to food and water.

-

Drug Preparation: Prepare a stock solution of ONO-1603 in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for administration. Scopolamine is typically dissolved in saline.

-

Experimental Groups:

-

Group 1 (Control): Vehicle + Saline

-

Group 2 (Scopolamine Control): Vehicle + Scopolamine

-

Group 3 (Positive Control): Known nootropic agent (e.g., Donepezil) + Scopolamine

-

Group 4-n (ONO-1603 Treatment): Various doses of ONO-1603 + Scopolamine

-

-

Drug Administration:

-

Administer ONO-1603 or the vehicle orally (p.o.) or intraperitoneally (i.p.) for a predetermined period (e.g., 7-14 days) before the behavioral tests.

-

On the day of testing, administer the final dose of ONO-1603 or vehicle.

-

Approximately 30-60 minutes after the final ONO-1603/vehicle administration, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.).

-

Wait for another 30 minutes before starting the behavioral assessments.

-

-

Behavioral Testing:

-

Morris Water Maze: Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant.

-

Y-Maze: Evaluate short-term spatial working memory based on the percentage of spontaneous alternations.

-

Passive Avoidance Test: Measure fear-motivated learning and memory. Record the latency to enter a dark compartment associated with a mild foot shock.

-

-

Biochemical Analysis (Optional): After behavioral testing, animals can be euthanized, and brain tissue (e.g., hippocampus, cortex) collected to measure levels of acetylcholinesterase (AChE), inflammatory markers, or oxidative stress markers.

Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1)

These models genetically mimic aspects of Alzheimer's pathology, such as the accumulation of amyloid-beta plaques.

Materials:

-

ONO-1603

-

Vehicle for ONO-1603

-

Transgenic mice (e.g., APP/PS1) and wild-type littermates

-

Behavioral testing apparatus

Procedure:

-

Animal Selection and Acclimatization: Use age-matched transgenic and wild-type mice. The age of initiation for treatment should be based on the known progression of pathology in the specific transgenic line.

-

Drug Preparation: Prepare ONO-1603 as described above.

-

Experimental Groups:

-

Group 1 (Wild-Type Control): Wild-type mice + Vehicle

-

Group 2 (Transgenic Control): Transgenic mice + Vehicle

-

Group 3-n (ONO-1603 Treatment): Transgenic mice + Various doses of ONO-1603

-

-

Drug Administration: Administer ONO-1603 or vehicle daily for an extended period (e.g., 1-3 months) via oral gavage or as a supplement in the diet or drinking water.

-

Behavioral Testing: Conduct a battery of behavioral tests at baseline (before treatment) and at regular intervals during the treatment period to assess cognitive function. Suitable tests include the Morris Water Maze, Novel Object Recognition test, and contextual fear conditioning.

-